(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a fluorophenyl group, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.
Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated furan.
Formation of the thiazolidinone core: This is typically done by reacting a thioamide with an α-haloketone under basic conditions.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
- (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-methylphenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-2-imino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5O3S/c17-9-3-1-2-8(6-9)11-5-4-10(24-11)7-12-15(23)22(16(19)26-12)14-13(18)20-25-21-14/h1-7,19H,(H2,18,20)/b12-7-,19-16? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRUGGAUVVQVCL-HCYZPJOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NON=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NON=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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